
diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate), also known as DPEMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPEMF is a derivative of furan, a heterocyclic organic compound that is commonly used as a solvent and starting material for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) as an anticancer agent is not fully understood. However, studies have suggested that diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has been shown to have low toxicity in vitro and in vivo studies. In addition, diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has been shown to have antioxidant and anti-inflammatory properties. These properties suggest that diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) may have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) in lab experiments is its high purity and stability. diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) can be easily synthesized and purified using standard methods. Another advantage of using diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) is its low toxicity, which makes it a safe compound to handle in the lab. One limitation of using diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate). One direction is to study the potential applications of diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) as a precursor for the synthesis of MOFs with specific properties such as high surface area and selectivity. Another direction is to study the mechanism of action of diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) in more detail to better understand its potential as an anticancer agent. Finally, future research could focus on the development of new derivatives of diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) with improved properties for various applications.
Synthesis Methods
The synthesis of diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) involves the reaction of 2-methylfuran with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with diethyl malonate and sodium ethoxide to form diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate). The overall reaction can be represented as follows:
Scientific Research Applications
Diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has been studied for its potential applications in various fields such as organic chemistry, materials science, and pharmacology. In organic chemistry, diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has been used as a building block for the synthesis of other organic compounds such as dendrimers and polymers. In materials science, diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) which have potential applications in gas storage, catalysis, and drug delivery. In pharmacology, diethyl 5,5'-(1,2-diphenyl-1,2-ethenediyl)bis(2-methyl-3-furoate) has been studied for its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O6/c1-5-33-29(31)23-17-25(35-19(23)3)27(21-13-9-7-10-14-21)28(22-15-11-8-12-16-22)26-18-24(20(4)36-26)30(32)34-6-2/h7-18H,5-6H2,1-4H3/b28-27+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERDBCKUQWGRR-BYYHNAKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(O3)C)C(=O)OCC)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=C(O3)C)C(=O)OCC)/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
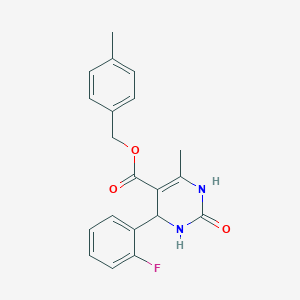
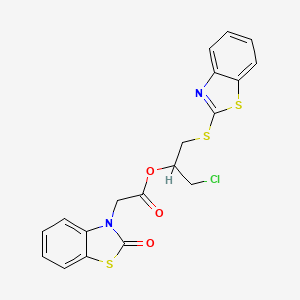
![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
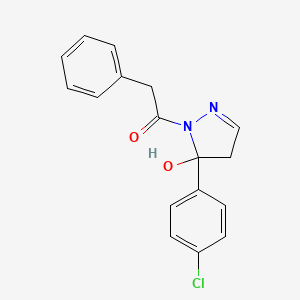
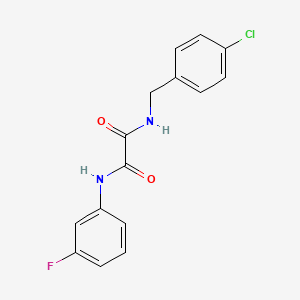
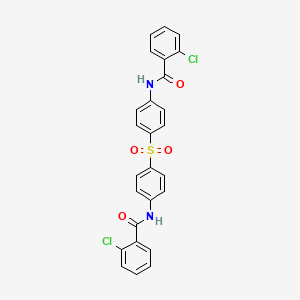
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
